molecular formula C8H14ClN B6249828 (2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride CAS No. 2411180-24-8

(2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride

Cat. No.: B6249828
CAS No.: 2411180-24-8
M. Wt: 159.7
InChI Key:
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Description

(2R)-2-Ethynyl-1,2-dimethylpyrrolidine hydrochloride is a chiral compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are significant in various chemical and pharmaceutical applications. The presence of an ethynyl group and two methyl groups on the pyrrolidine ring makes this compound unique and potentially useful in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Ethynylation: Introduction of the ethynyl group can be achieved through a reaction with an ethynylating agent such as ethynyl bromide under basic conditions.

    Methylation: The methyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.

    Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction of the ethynyl group can yield the corresponding alkene or alkane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-2-Ethynyl-1,2-dimethylpyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (2S)-2-Ethynyl-1,2-dimethylpyrrolidine hydrochloride: The enantiomer of the compound with potentially different biological activities.

    2-Ethynylpyrrolidine: Lacks the methyl groups, which may affect its reactivity and interactions.

    1,2-Dimethylpyrrolidine: Lacks the ethynyl group, leading to different chemical properties.

Uniqueness: (2R)-2-Ethynyl-1,2-dimethylpyrrolidine hydrochloride is unique due to the combination of the ethynyl and methyl groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2411180-24-8

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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